Hydroxy Bosentan is a metabolite of Bosentan.
Hydroxy Bosentan
CAS No.: 253688-60-7
Cat. No.: VC21350176
Molecular Formula: C27H29N5O7S
Molecular Weight: 567.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 253688-60-7 |
---|---|
Molecular Formula | C27H29N5O7S |
Molecular Weight | 567.6 g/mol |
IUPAC Name | N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) |
Standard InChI Key | FAJQMBCLPZWTQJ-UHFFFAOYSA-N |
SMILES | CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC |
Appearance | White Solid |
Melting Point | 128-132°C |
Chemical Properties and Structure
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C27H29N5O7S (for Hydroxy Bosentan-d4) |
Molecular Weight | 571.6 g/mol |
Physical State | Solid |
Structure Type | Pyrimidine derivative with sulfonamide linkage |
Key Functional Groups | Hydroxyl, sulfonamide, pyrimidine, phenoxy |
Metabolic Pathway and Pharmacokinetics
Formation and Metabolism
Hydroxy Bosentan is formed through the hepatic metabolism of bosentan. The process involves cytochrome P450 enzymes, with CYP2C9 and CYP3A4 being primarily responsible for bosentan's metabolic transformation . The hydroxylation process introduces a hydroxyl group at specific positions of the molecule, altering its physical properties and potentially its biological activity.
The metabolism of bosentan is complex and subject to drug interactions, particularly with compounds that inhibit or induce the CYP enzymes. For instance, ketoconazole can double the exposure to bosentan by inhibiting CYP3A4, which may consequently affect the formation and concentration of Hydroxy Bosentan .
Pharmacokinetic Profile
Pharmacological Activity and Significance
Contribution to Therapeutic Effects
The pharmacodynamic effects of bosentan in PAH patients include:
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Reduced pulmonary vascular resistance
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Improved cardiac index
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Delayed time to clinical worsening
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Improved exercise capacity as measured by 6-minute walk distance
Receptor Interaction
Analytical Applications and Detection
Use of Deuterated Analogs
Hydroxy Bosentan-d4, the deuterated form of Hydroxy Bosentan, serves important analytical purposes. Deuterated compounds are commonly used as internal standards in quantitative analysis methods such as liquid chromatography-mass spectrometry (LC-MS) . The presence of deuterium atoms provides a mass difference that allows for selective detection and accurate quantification.
The availability of Hydroxy Bosentan-d4 as an analytical standard suggests the importance of monitoring Hydroxy Bosentan levels in research and potentially in clinical settings.
Detection Methods
Clinical Relevance and Research Findings
Relevance to Patient Monitoring
Understanding the formation and behavior of Hydroxy Bosentan may have implications for patient monitoring, particularly in cases of hepatic impairment. Since bosentan is primarily metabolized by the liver, patients with hepatic dysfunction may experience altered metabolite profiles, potentially affecting the safety and efficacy of treatment .
Research in Special Populations
The pharmacokinetics of bosentan have been studied in various patient populations, including:
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